molecular formula C14H7F3O3 B7990638 2-(3,4,5-Trifluorobenzoyl)benzoic acid

2-(3,4,5-Trifluorobenzoyl)benzoic acid

Cat. No.: B7990638
M. Wt: 280.20 g/mol
InChI Key: MQSCYMAHNNBKOX-UHFFFAOYSA-N
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Description

2-(3,4,5-Trifluorobenzoyl)benzoic acid is an organic compound with the molecular formula C14H7F3O3 It is characterized by the presence of three fluorine atoms attached to the benzoyl group, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trifluorobenzoyl)benzoic acid typically involves the following steps:

    Starting Material: The process begins with the selection of appropriate starting materials, such as 3,4,5-trifluorobenzoyl chloride and benzoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or toluene, and catalysts such as aluminum chloride may be used to facilitate the reaction.

    Reaction Mechanism: The reaction proceeds through an acylation mechanism, where the benzoyl chloride reacts with the benzoic acid to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trifluorobenzoyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms on the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted benzoyl derivatives.

Scientific Research Applications

2-(3,4,5-Trifluorobenzoyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trifluorobenzoyl)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trifluorobenzoic acid: Similar in structure but lacks the additional benzoyl group.

    3,4,5-Trifluorobenzoic acid: Another closely related compound with similar fluorine substitution but different functional groups.

    2,3,4,5-Tetrafluorobenzoic acid: Contains an additional fluorine atom, leading to different reactivity and properties.

Uniqueness

2-(3,4,5-Trifluorobenzoyl)benzoic acid is unique due to the combination of the trifluorobenzoyl group and the benzoic acid moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

2-(3,4,5-trifluorobenzoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3O3/c15-10-5-7(6-11(16)12(10)17)13(18)8-3-1-2-4-9(8)14(19)20/h1-6H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSCYMAHNNBKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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